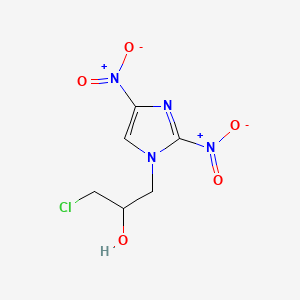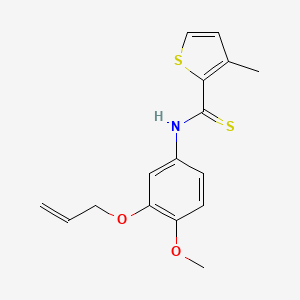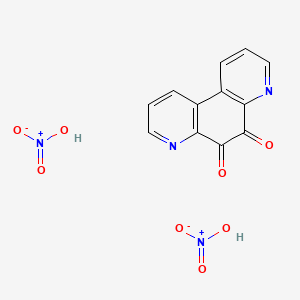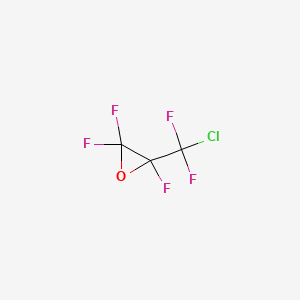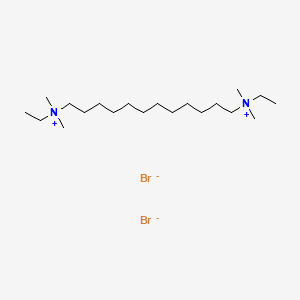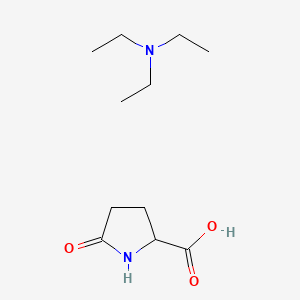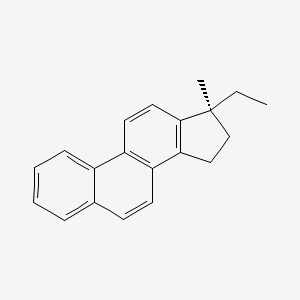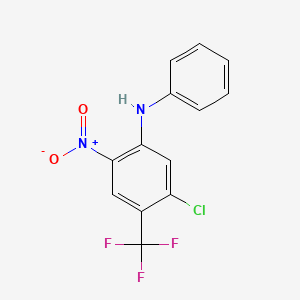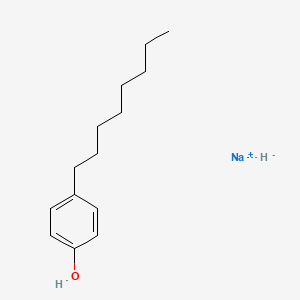
2,2-Dipentyl-1,3,2-thiazagermolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dipentyl-1,3,2-thiazagermolidine is an organogermanium compound that features a unique structure combining germanium, nitrogen, and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dipentyl-1,3,2-thiazagermolidine typically involves the reaction of germanium tetrachloride with a suitable thioamide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the germanium compound. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dipentyl-1,3,2-thiazagermolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert it to lower oxidation state germanium compounds.
Substitution: The compound can participate in substitution reactions where the pentyl groups or the thiazagermolidine ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of functionalized thiazagermolidine derivatives.
Aplicaciones Científicas De Investigación
2,2-Dipentyl-1,3,2-thiazagermolidine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: The compound’s potential biological activity is being explored for applications in drug development and as a bioactive agent.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dipentyl-1,3,2-thiazagermolidine involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-cancer activity through the induction of apoptosis or anti-inflammatory effects by inhibiting pro-inflammatory pathways.
Comparación Con Compuestos Similares
2,2-Diphenyl-1,3,2-thiazagermolidine: Similar in structure but with phenyl groups instead of pentyl groups.
2,2-Dimethyl-1,3,2-thiazagermolidine: Contains methyl groups instead of pentyl groups.
2,2-Diethyl-1,3,2-thiazagermolidine: Contains ethyl groups instead of pentyl groups.
Uniqueness: 2,2-Dipentyl-1,3,2-thiazagermolidine is unique due to its specific pentyl group substitution, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications.
Propiedades
Número CAS |
84260-47-9 |
|---|---|
Fórmula molecular |
C12H27GeNS |
Peso molecular |
290.05 g/mol |
Nombre IUPAC |
2,2-dipentyl-1,3,2-thiazagermolidine |
InChI |
InChI=1S/C12H27GeNS/c1-3-5-7-9-13(10-8-6-4-2)14-11-12-15-13/h14H,3-12H2,1-2H3 |
Clave InChI |
VGNBGXUCEJVZKB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC[Ge]1(NCCS1)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


